molecular formula C10H13ClN2O2 B1319446 Isopropyl 3,5-diamino-4-chlorobenzoate CAS No. 40362-33-2

Isopropyl 3,5-diamino-4-chlorobenzoate

Cat. No. B1319446
CAS RN: 40362-33-2
M. Wt: 228.67 g/mol
InChI Key: HRYLBKAUVIHKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3,5-diamino-4-chlorobenzoate is a chemical compound with the formula C₁₀H₁₃ClN₂O₂ . It’s often used in scientific research and has a CAS Number of 40362-33-2 .

Scientific Research Applications

  • Chemical Analysis and Synthesis : Isopropyl 3,5-diamino-4-chlorobenzoate and its derivatives have been used in the analysis and synthesis of various chemical compounds. For example, a study by Gardner and Overton (1960) developed a method for determining chlorobenzoic acid in herbicides using liquid-liquid partition chromatography, which could potentially involve compounds similar to Isopropyl 3,5-diamino-4-chlorobenzoate (Gardner & Overton, 1960).

  • Material Science and Polymer Research : In the field of materials science, research by Yilgor et al. (2003) utilized isopropyl alcohol, a compound related to Isopropyl 3,5-diamino-4-chlorobenzoate, as a 'green' solvent for the preparation of silicone-urea copolymers with high urea contents. This highlights its potential use in the development of environmentally friendly materials (Yilgor et al., 2003).

  • Pharmaceuticals and Medicinal Chemistry : The compound's derivatives play a significant role in pharmaceutical research. For instance, Asegbeloyin et al. (2012) synthesized a Schiff base with isoniazide moiety and studied its antimicrobial activity, which involved a chemical structure related to Isopropyl 3,5-diamino-4-chlorobenzoate (Asegbeloyin et al., 2012).

  • Environmental Studies : In environmental research, compounds like Isopropyl 3,5-diamino-4-chlorobenzoate are studied for their degradation and transformation. Veerkamp et al. (1983) investigated the co-metabolic transformation of chlorobenzoic acid by Pseudomonas species, which is relevant to understanding the environmental fate of similar compounds (Veerkamp et al., 1983).

  • Organic Chemistry and Reaction Studies : Research by Hassan et al. (2010) on the reactions of 3,5-Diamino-4-arylazopyrazoles with chlorinated quinones indicates a broader interest in the chemical behavior of compounds structurally related to Isopropyl 3,5-diamino-4-chlorobenzoate (Hassan et al., 2010).

  • Catalysis and Industrial Chemistry : The potential use of similar compounds in catalysis was explored by Tang et al. (2005), who studied the controlled polymerization of rac-lactide using an ethyl aluminum and alcohol initiating system, which could be relevant to the catalytic applications of Isopropyl 3,5-diamino-4-chlorobenzoate derivatives (Tang et al., 2005).

Safety And Hazards

Isopropyl 3,5-diamino-4-chlorobenzoate is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken when handling this substance, including wearing appropriate personal protective equipment.

properties

IUPAC Name

propan-2-yl 3,5-diamino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLBKAUVIHKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602187
Record name Propan-2-yl 3,5-diamino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3,5-diamino-4-chlorobenzoate

CAS RN

40362-33-2
Record name Propan-2-yl 3,5-diamino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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